

7-Amino-4-methylcoumarin (AMC) in Fluorogenic Assays: A Technical Guide

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Compound of Interest

Compound Name: Z-Gly-Pro-Arg-AMC hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Amino-4-methylcoumarin (AMC) is a cornerstone fluorophore in the development of sensitive and continuous assays for a wide range of enzymatic activities. Its utility in biochemical and cellular assays stems from a key photophysical property: a significant increase in fluorescence upon its liberation from a quenched, substrate-conjugated state. This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making AMC-based probes indispensable tools for high-throughput screening (HTS), enzyme kinetics, and inhibitor profiling in drug discovery and diagnostics.^{[1][2]}

This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with AMC-based fluorogenic assays. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols required to effectively implement these powerful analytical tools.

Core Principles of AMC-Based Assays

The fundamental principle of AMC-based assays lies in the enzymatic cleavage of a substrate-AMC conjugate.^[3] In its conjugated form, typically via an amide bond between the 7-amino group of AMC and the C-terminus of a peptide or other recognition moiety, the fluorescence of the coumarin core is significantly quenched.^{[2][4]} This quenching is a result of alterations to the fluorophore's conjugated electron system.

Upon interaction with a specific enzyme, such as a protease or glycosidase, the covalent bond linking the substrate to AMC is hydrolyzed. This cleavage event liberates free AMC, restoring its native conjugated system and resulting in a substantial increase in fluorescence intensity.[1][2][3] The rate of this fluorescence increase is directly proportional to the rate of enzymatic activity, allowing for real-time, continuous monitoring of the reaction.[2]

Photophysical and Chemical Properties of AMC

Free AMC is a blue-emitting fluorophore optimally excited by ultraviolet (UV) light.[5] A key advantage of AMC is the relative stability of its fluorescence in solutions at or near physiological pH (pH 7-8).[6][7] Unlike some other fluorophores, such as fluorescein, AMC's fluorescence is not significantly affected by minor pH fluctuations in this range, which is critical for the reliability of biological assays.[6][8] However, under highly acidic (pH < 3) or alkaline (pH > 11) conditions, its fluorescence can be significantly diminished.[9]

Data Presentation: Quantitative Properties of AMC

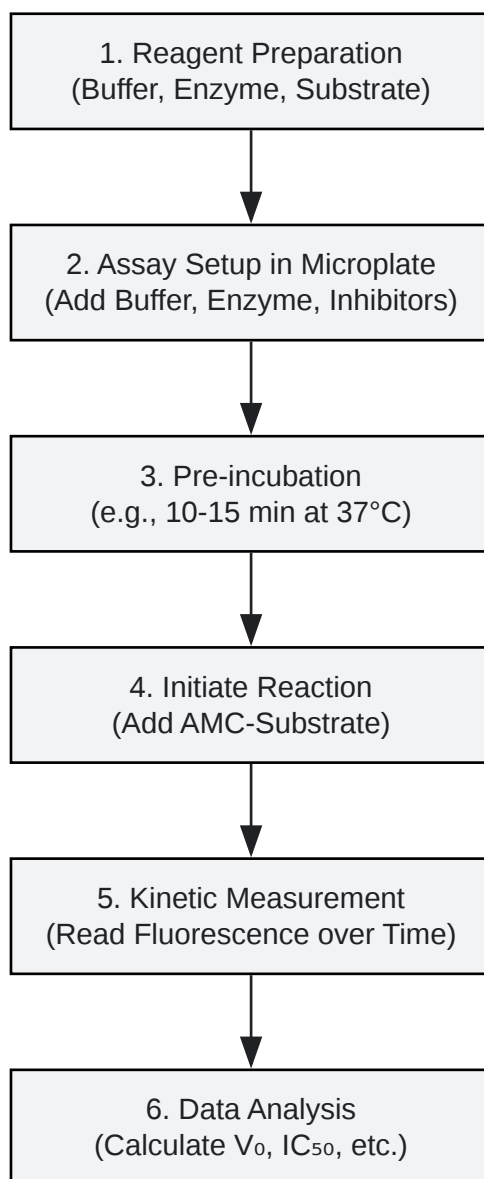
The following table summarizes the key quantitative parameters for 7-amino-4-methylcoumarin and selected enzyme-substrate interactions. This data is essential for instrument setup, experimental design, and kinetic analysis.

Parameter	Value	Conditions / Notes	Source(s)
Chemical Formula	C ₁₀ H ₉ NO ₂	[5]	
Molecular Weight	175.18 g/mol	[5][7]	
Excitation Maxima (λ _{ex})	341 - 380 nm	Range compiled from multiple sources.	[3][4][5][6][7][10][11][12]
Emission Maxima (λ _{em})	440 - 460 nm	Range compiled from multiple sources.	[3][4][5][6][7][10][11][12]
Molar Extinction Coefficient (ε)	~19,000 cm ⁻¹ M ⁻¹	For AMCA, an AMC derivative.	[6]
Fluorescence Quantum Yield (Φ)	~0.63	In Ethanol.	[6]
0.32	For a 3-substituted 7-hydroxycoumarin derivative in PBS (pH 7.4).	[6]	
Caspase-3 Kinetics (Ac-DEVD-AMC)	K _m = 9.7 - 10 μM	[2]	
Trypsin Kinetics (Tos-GPK-AMC)	K _m = 4.7 μM		
k _{cat} = 3100 min ⁻¹			
Trypsin Kinetics (Tos-GPR-AMC)	K _m = 1.8 μM		
k _{cat} = 4500 min ⁻¹			

Visualizing AMC Assay Principles and Workflows

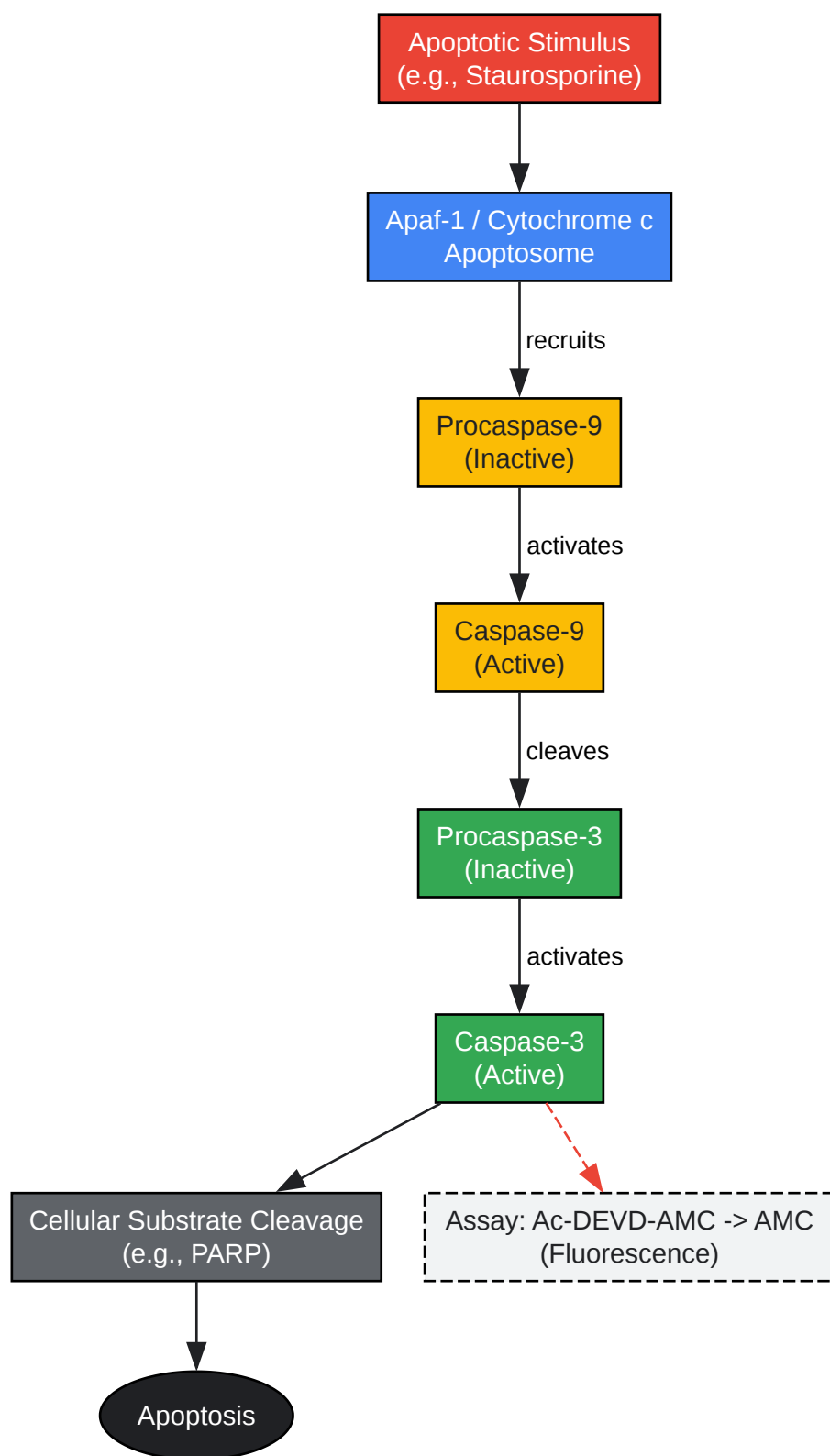
Diagrams generated using Graphviz provide a clear visual representation of the mechanisms and procedures involved in AMC-based assays.

Caption: Enzymatic cleavage of a substrate releases AMC from its quenched state, causing fluorescence.



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Caption: Standard experimental workflow for a typical AMC-based enzyme assay in a microplate format.



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Caption: The intrinsic apoptosis pathway leading to Caspase-3 activation, which is measured by AMC assays.

Experimental Protocols

Detailed and validated protocols are crucial for obtaining reproducible results. The following sections provide methodologies for key enzyme assays.

Caspase-3 Activity Assay (Protease)

This protocol is designed to measure the activity of caspase-3, a key executioner in apoptosis, in cell lysates using the fluorogenic substrate N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC).[\[4\]](#)

A. Materials:

- Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT.
- Assay Buffer (2X): 40 mM HEPES (pH 7.5), 20% glycerol, 4 mM DTT.
- Substrate Stock Solution: 10 mM Ac-DEVD-AMC in DMSO. Store at -20°C, protected from light.[\[11\]](#)
- AMC Standard: 1 mM AMC in DMSO for generating a standard curve.
- 96-well black, flat-bottom microplates.
- Fluorescence microplate reader.

B. Cell Lysate Preparation:

- Induce apoptosis in cell culture according to the specific experimental protocol.
- Harvest cells (e.g., $1-5 \times 10^6$ cells) by centrifugation.
- Wash the cell pellet with ice-cold PBS.
- Resuspend the pellet in 50-100 μ L of ice-cold Cell Lysis Buffer.

- Incubate on ice for 10-15 minutes.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Collect the supernatant (cell lysate) for the assay. Determine protein concentration using a standard method (e.g., BCA assay).

C. Assay Procedure:

- **Standard Curve:** Prepare a series of AMC dilutions (e.g., 0 to 10 μM) in 1X Assay Buffer. Add 100 μL of each concentration to wells in the microplate to generate a standard curve.
- **Reaction Setup:** In separate wells, add 20-50 μg of cell lysate protein. Adjust the volume of each well to 50 μL with 1X Assay Buffer.
- **Reaction Initiation:** Prepare a 2X substrate solution by diluting the Ac-DEVD-AMC stock to 40 μM in 1X Assay Buffer. Add 50 μL of this 2X substrate solution to each well containing lysate to initiate the reaction (final substrate concentration will be 20 μM).
- **Measurement:** Immediately place the plate in a fluorescence reader pre-warmed to 37°C. Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 1-2 hours) with excitation at ~380 nm and emission between 440-460 nm.^[4]
- **Data Analysis:** Calculate the initial reaction velocity (V_0) from the linear portion of the fluorescence versus time plot. Convert the rate from relative fluorescence units (RFU)/min to pmol AMC/min using the slope of the AMC standard curve. Normalize the activity to the amount of protein in the lysate (e.g., pmol/min/mg).

General Trypsin-like Protease Activity Assay

This protocol provides a framework for measuring the activity of trypsin or trypsin-like serine proteases using a generic AMC-conjugated peptide substrate, such as Boc-Gln-Ala-Arg-AMC.

A. Materials:

- **Assay Buffer:** 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl_2 .^[6]
- **Enzyme Solution:** Purified trypsin of known concentration, diluted in cold Assay Buffer.

- Substrate Stock Solution: 10 mM Boc-Gln-Ala-Arg-AMC in DMSO. Store at -20°C, protected from light.
- 96-well black, flat-bottom microplates.
- Fluorescence microplate reader.

B. Assay Procedure:

- Reaction Setup: Add 80 µL of Assay Buffer to each well. For inhibitor studies, add 10 µL of the test compound or vehicle control.
- Add 10 µL of the diluted enzyme solution to each well. Mix gently and pre-incubate the plate for 10-15 minutes at the desired assay temperature (e.g., 37°C).
- Reaction Initiation: Prepare a working substrate solution at the desired final concentration in Assay Buffer. Initiate the reaction by adding 10 µL of the working substrate solution to all wells.[\[6\]](#)
- Measurement: Immediately monitor the increase in fluorescence in a microplate reader (Ex: ~360-380 nm, Em: ~440-460 nm) at 37°C.[\[6\]](#)
- Data Analysis: Determine the reaction rate from the slope of the linear phase of the kinetic read. For Michaelis-Menten kinetics, vary the substrate concentration and measure the initial velocity for each concentration. Plot V_0 versus substrate concentration and fit to the Michaelis-Menten equation to determine K_m and V_{max} .

β-Galactosidase Assay (Glycosidase)

This protocol uses the fluorogenic substrate 4-methylumbelliferyl-β-D-galactopyranoside (MUG), which is analogous to AMC substrates. Enzymatic cleavage by β-galactosidase releases the fluorophore 4-methylumbelliferone (4-MU or HMC), which has similar spectral properties to AMC.

A. Materials:

- Assay Buffer (2X): A common formulation is 200 mM sodium phosphate, pH 7.3, 2 mM $MgCl_2$, 100 mM β-mercaptoethanol.

- Stop Solution: 0.5 M Sodium Carbonate.
- Substrate Solution: 1.5 mM MUG in DMSO or a suitable buffer.[\[10\]](#)
- 4-MU Standard: 1 mM 4-methylumbelliferone in DMSO for standard curve.
- Cell lysate or purified β -galactosidase.
- 96-well black, flat-bottom microplates.
- Fluorescence microplate reader.

B. Assay Procedure:

- Standard Curve: Prepare a standard curve of 4-MU (e.g., 0-100 nM) in 1X Stop Solution.
- Reaction Setup: Add 5-50 μ L of cell lysate or purified enzyme to wells of a microplate.
- Prepare a 1X Assay Buffer from the 2X stock.
- Prepare an Assay Reaction Mix by combining the 1X Assay Buffer and the MUG substrate solution.[\[4\]](#)
- Reaction Initiation: Add a sufficient volume of the Assay Reaction Mix to each well to bring the total volume to 100 μ L.
- Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
- Stop Reaction: Terminate the reaction by adding 100 μ L of Stop Solution to each well. The alkaline pH also enhances the fluorescence of the 4-MU product.[\[6\]](#)
- Measurement: Read the fluorescence in a microplate reader with excitation at ~365 nm and emission at ~460 nm.[\[4\]](#)
- Data Analysis: Subtract the blank reading and quantify the amount of 4-MU produced by comparing the fluorescence to the 4-MU standard curve.

Conclusion

7-Amino-4-methylcoumarin and its derivatives are exceptionally versatile and sensitive fluorogenic reporters for enzyme activity. The principles of quenched fluorescence and enzymatic release provide a robust platform for continuous kinetic assays that are amenable to high-throughput applications. By understanding the core photophysical properties of AMC and employing validated, detailed protocols, researchers can effectively harness the power of these assays to advance studies in enzymology, drug discovery, and cellular biology. The data, diagrams, and methodologies presented in this guide offer a solid foundation for the successful implementation and interpretation of AMC-based fluorogenic assays.

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